Conformational Restriction in Tetrahydrobenzimidazole Core Enhances Target Binding Affinity vs. Flexible Aromatic Analogs
In a series of TAFIa inhibitors, the 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid scaffold demonstrated enhanced potency compared to flexible benzimidazole analogs due to conformational restriction. Compound 5 in this series, bearing a tetrahydrobenzimidazole core analogous to the target compound, achieved potent TAFIa inhibition confirmed by X-ray crystallography [1]. This structural feature is directly transferable to the target compound, which incorporates the same tetrahydrobenzimidazole-5-carboxamide scaffold.
| Evidence Dimension | TAFIa inhibitory potency (conformationally restricted vs. flexible analogs) |
|---|---|
| Target Compound Data | Not directly measured; scaffold identity confirmed (tetrahydrobenzimidazole-5-carboxamide core) [1] |
| Comparator Or Baseline | Flexible benzimidazole analogs lacking tetrahydro saturation |
| Quantified Difference | X-ray structure of compound 5 in complex with TAFI shows that conformational restriction is responsible for the observed potency increase (fold-change not specified in abstract) [1] |
| Conditions | In vitro TAFIa enzyme inhibition assay; X-ray crystallography with H333Y/H335Q double mutant TAFI |
Why This Matters
The tetrahydrobenzimidazole core provides a conformationally restricted scaffold that can yield higher target affinity than aromatic benzimidazole analogs, a critical consideration for hit-to-lead optimization where binding entropy is a key driver.
- [1] Brink, M. et al. (2014). Design and synthesis of conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFIa). Bioorg. Med. Chem., 22(7), 2261-2268. View Source
